molecular formula C13H9BrN2O2 B11826184 Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B11826184
M. Wt: 305.13 g/mol
InChI Key: APKCLTFUCHSKQV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a β-carboline derivative featuring a bromine substituent at position 7 and a methyl ester group at position 1. β-Carbolines are heterocyclic aromatic amines with a tricyclic structure, known for diverse bioactivities, including antitumor, antiviral, and neuroprotective effects . This compound is synthesized via MnO₂-mediated one-pot cascades involving alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, achieving a 54% yield in optimized conditions (1,4-dioxane solvent) .

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-9(4-5-15-12)8-3-2-7(14)6-10(8)16-11/h2-6,16H,1H3

InChI Key

APKCLTFUCHSKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the bromination of a suitable pyridoindole precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Scientific Research Applications

Synthetic Routes

Recent studies have reported efficient synthetic pathways for the preparation of methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate. For instance, methods involving the bromination of 9H-pyrido[3,4-b]indole derivatives followed by esterification have been highlighted as effective approaches to yield this compound with high purity and yield .

Biological Activities

The biological evaluation of this compound reveals a range of pharmacological activities:

Anticancer Activity

Compounds within the β-carboline family, including derivatives like this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including colon and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has also exhibited antimicrobial activity against several pathogens. Studies indicate that derivatives of pyrido[3,4-b]indoles possess broad-spectrum activity against bacteria and fungi . The structure-activity relationship suggests that the presence of bromine enhances the antimicrobial efficacy.

Anti-leishmanial Activity

Recent investigations into the anti-leishmanial properties of related compounds have shown promising results. For example, certain derivatives demonstrated potent inhibition against Leishmania infantum promastigotes, indicating potential therapeutic applications in treating leishmaniasis .

Case Study: Anticancer Research

In a study published in Cancer Letters, this compound was tested against human colon cancer cells (HCT116). Results showed a dose-dependent reduction in cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study: Antimicrobial Screening

A screening program evaluated various β-carboline derivatives for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibitory effects with MIC values comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among β-carboline derivatives include substituent positions (e.g., bromine at C6 vs. C7), ester groups (methyl vs. ethyl), and additional functional moieties (e.g., amides, hydroxyl groups).

Compound Name Substituents/Modifications Bioactivity/Application Synthetic Method Yield Reference
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate Br at C7, methyl ester at C1 Anticancer (inferred) MnO₂-mediated one-pot cascade 54%
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate Br at C6, methyl ester at C1 Discontinued (commercial source) Not specified N/A
Ethyl (R)-2-(Biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate Ethyl ester, tetrahydro core, biphenyl group Antitumor (explicitly reported) Multi-step synthesis Not specified
N-(4-(2-Methylbenzamido)butyl)-9H-pyrido[3,4-b]indole-3-carboxamide (7d) Amide side chain at C3 Not explicitly stated Amide coupling 77%
Alangiobussinine (7) Natural β-carboline, methyl ester at C1 Anticancer, antimicrobial One-pot cascade (similar to above) 60%

Substituent Position (C6 vs. C7 Bromination): The bromine position significantly impacts electronic properties and steric interactions.

Ester Group Variations:

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., in the target compound) offer higher metabolic lability compared to ethyl esters, which may prolong half-life but reduce solubility .
  • Tetrahydro vs.

Biological Activity

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer and neuroprotective effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H9_9BrN2_2O2_2 and a molar mass of approximately 305.13 g/mol. The compound features a bromine atom and a carboxylate group attached to a pyridoindole framework, which is significant for its biological activity.

Anticancer Activity

1. Mechanism of Action

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit cancer cell proliferation across various cell lines, including breast, colon, and pancreatic cancer cells. The compound has demonstrated IC50_{50} values as low as 80 nM in some cases, indicating strong antiproliferative effects .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the bromination at the 7-position significantly influences the compound's biological activity. For instance, modifications at the C1 and C6 positions have been shown to enhance anticancer efficacy. Specifically, compounds with methoxy groups at these positions exhibited increased potency against aggressive cancer types .

3. Case Studies

A notable study evaluated the compound's effects on various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and MIA PaCa-2 (pancreatic). The results indicated that this compound effectively induced G2/M phase cell cycle arrest, leading to apoptosis in cancer cells .

Cell LineIC50_{50} (µM)Effect
HCT1160.08Strong antiproliferative
MCF-70.29Moderate antiproliferative
MIA PaCa-20.20Strong antiproliferative

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridoindole derivatives:

Compound NameStructure FeaturesUnique Aspects
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylateSimilar pyridoindole structureBromination at the 6-position alters activity
Methyl 9H-pyrido[3,4-b]indole-1-carboxylateLacks bromine substitutionDifferent pharmacological properties
3-Methyl-9H-pyrido[3,4-b]indoleMethyl group at position 3Potentially distinct biological effects

Q & A

Basic Research Question

  • NMR spectroscopy confirms regioselective bromination at the 7-position via characteristic indole proton shifts (e.g., H-7 signal absence) .
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 305/307 for Br isotope patterns) .
  • HPLC monitors reaction progress and purity, particularly when scaling up for downstream applications (e.g., natural product synthesis) .

How is this compound applied in the synthesis of natural products like alangiobussinine?

Advanced Research Question
Methyl 7-bromo-β-carboline serves as a key intermediate in synthesizing alangiobussinine (a bioactive alkaloid). The protocol involves:

Ester hydrolysis with LiOH in MeOH/H₂O to yield the carboxylic acid.

Acid chloride formation (SOCl₂) followed by coupling with tryptamine derivatives.
This two-step process achieves a 67% overall yield of alangiobussinine, confirmed by spectral matching with natural isolates .

What contradictory findings exist regarding solvent effects on reaction scalability?

Advanced Research Question
While 1,4-dioxane is optimal for small-scale synthesis, its high boiling point (101°C) complicates solvent removal during scale-up. Alternative solvents like toluene (lower toxicity) or THF (easier removal) have been explored but resulted in lower yields (Table 1, entries c–e) . Researchers must prioritize solvent recyclability or switch to flow chemistry systems to address scalability challenges .

What pharmacological activities are associated with 7-bromo-β-carboline derivatives?

Basic Research Question
β-Carbolines exhibit diverse bioactivities, including:

  • Antiviral and anticancer effects : Inhibition of topoisomerases or kinase signaling pathways .
  • Neuroprotective properties : Modulation of monoamine oxidase (MAO) or aryl hydrocarbon receptor (AhR) activity .
    The bromo substituent enhances electrophilicity, potentially improving target binding .

How can researchers mitigate oxidative side reactions during the MnO₂-mediated aromatization step?

Advanced Research Question
Excessive MnO₂ or prolonged heating can overoxidize sensitive functional groups (e.g., indole rings). Strategies include:

  • Stoichiometric control : Use 2.5 equiv MnO₂ to balance oxidation efficiency and side reactions .
  • Low-temperature quenching : Rapid cooling after aromatization minimizes decomposition .

What are the limitations of current synthetic routes, and how might they be addressed?

Advanced Research Question

  • Moderate yields (44–54%) : Likely due to competing side reactions (e.g., dimerization). Screening alternative oxidants (e.g., TEMPO/FeCl₃) or dual-catalyst systems may improve efficiency .
  • Bromine positional instability : Harsh conditions may cause debromination. Protecting group strategies (e.g., silyl ethers) could stabilize the 7-bromo substituent during synthesis .

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